molecular formula C7H4ClF4NO3S2 B6600443 [(chlorosulfonyl)imino](4-fluorophenyl)(trifluoromethyl)-lambda6-sulfanone CAS No. 2649064-93-5

[(chlorosulfonyl)imino](4-fluorophenyl)(trifluoromethyl)-lambda6-sulfanone

Cat. No. B6600443
CAS RN: 2649064-93-5
M. Wt: 325.7 g/mol
InChI Key: QSMFTGPNFGUKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorosulfonylimino(4-fluorophenyl)(trifluoromethyl)-lambda6-sulfanone, also known as CSIFTFMS, is an important chemical compound used in many scientific research applications. It is a small molecule that is used for a variety of purposes, including synthesis, drug design, and catalysis. CSIFTFMS is a versatile compound, and its properties and uses are being explored in various scientific research fields.

Scientific Research Applications

[(chlorosulfonyl)imino](4-fluorophenyl)(trifluoromethyl)-lambda6-sulfanone has been used in a variety of scientific research applications. In drug design, it has been used to identify potential drug targets and to design new drugs. It has also been used in the synthesis of small molecules, such as peptides, amino acids, and nucleic acids. Additionally, this compound has been used in catalysis, specifically for the synthesis of polymers. Finally, it has been used in the study of enzyme inhibitors and for the development of new enzyme inhibitors.

Mechanism of Action

The mechanism of action of [(chlorosulfonyl)imino](4-fluorophenyl)(trifluoromethyl)-lambda6-sulfanone is not yet fully understood. However, it is known that the chlorosulfonylimino group is responsible for the binding of this compound to its target molecules. The lambda6-sulfanone group is thought to be involved in the formation of hydrogen bonds with the target molecules, thus increasing the affinity of this compound for its target.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that the compound binds to its target molecules and can affect their activity. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2. It has also been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using [(chlorosulfonyl)imino](4-fluorophenyl)(trifluoromethyl)-lambda6-sulfanone in lab experiments is its ability to bind to its target molecules with high affinity. This makes it an ideal compound for drug design and synthesis experiments. Additionally, its small size makes it easy to manipulate in the laboratory. However, this compound is not suitable for use in high-throughput experiments, as its small size makes it difficult to detect in large numbers.

Future Directions

The potential future directions for [(chlorosulfonyl)imino](4-fluorophenyl)(trifluoromethyl)-lambda6-sulfanone are numerous. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to identify new drug targets and to develop new enzyme inhibitors. Finally, this compound could be used in the synthesis of new small molecules and polymers, as well as in the development of new catalysts.

Synthesis Methods

The synthesis of [(chlorosulfonyl)imino](4-fluorophenyl)(trifluoromethyl)-lambda6-sulfanone is a multi-step process that involves the use of several organic and inorganic compounds. The first step involves the reaction of 4-fluorophenol with trifluoromethanesulfonyl chloride in the presence of a base such as sodium hydroxide. This yields the chlorosulfonyl intermediate, which is then reacted with an amine such as ethylenediamine to form the chlorosulfonylimino group. Finally, the lambda6-sulfanone group is added to the molecule to complete the synthesis of this compound.

properties

IUPAC Name

N-[(4-fluorophenyl)-oxo-(trifluoromethyl)-λ6-sulfanylidene]sulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4NO3S2/c8-18(15,16)13-17(14,7(10,11)12)6-3-1-5(9)2-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMFTGPNFGUKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=NS(=O)(=O)Cl)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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